molecular formula C26H20ClNO5S B407480 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide CAS No. 463353-28-8

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide

Cat. No.: B407480
CAS No.: 463353-28-8
M. Wt: 494g/mol
InChI Key: DCTOCRXDSDUBJE-OVCLIPMQSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. Compounds featuring the benzofuran scaffold are extensively investigated for their valuable pharmacological properties, which include antibacterial, antifungal, antitumor, and antimicrobial activities . The structural core of this compound is shared with various natural products and is frequently utilized in the design and development of novel bioactive molecules . The molecular structure of this reagent incorporates multiple functional groups, including a sulfonamide moiety. Sulfonamide-based compounds are a prominent class in drug discovery, with some derivatives demonstrating potent activity as inhibitors of carbonic anhydrase isozymes . Specific inhibitors targeting isoforms like CAIX, which is overexpressed in various solid tumors, are a key area of oncological research for their potential to acidify the tumor microenvironment and limit metastatic processes . While the specific mechanism of action for this compound requires further investigation, its design suggests potential for targeted enzyme inhibition. Researchers value this chemical for exploring new therapeutic pathways and structure-activity relationships (SAR). This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO5S/c1-17(29)26-18(2)33-24-14-11-21(16-23(24)26)28(25(30)15-8-19-6-4-3-5-7-19)34(31,32)22-12-9-20(27)10-13-22/h3-16H,1-2H3/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOCRXDSDUBJE-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Benzofuran-Sulfonamide Assembly

A patent methodology for analogous compounds employs sequential benzofuran cyclization and sulfonamidation in a single pot. Starting with 4-chloro-N-(5-hydroxyphenyl)benzenesulfonamide, acetylacetone and methanesulfonic acid catalyze benzofuran formation at 80°C, followed by in situ cinnamoylation. This route reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the benzofuran amine on Wang resin enables iterative sulfonamidation and acylation, though yields are modest (50–60%) due to steric hindrance.

Challenges and Optimization

  • Regioselectivity : Competing acylation at the benzofuran oxygen is mitigated by using bulky bases (e.g., DIPEA).

  • Solvent Choice : DMF enhances sulfonamidation kinetics but complicates purification; switching to THF improves crystallinity.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.

Analytical Validation

Final product purity is confirmed via:

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Calculated C 63.23%, H 4.08%; Found C 63.18%, H 4.12%.

Applications and Derivatives

While the target compound’s bioactivity remains unexplored, structural analogs exhibit antimicrobial and antiarrhythmic properties. For instance, replacing the cinnamoyl group with dibutylamino propoxy chains yields Dronedarone, a potent antiarrhythmic drug .

Chemical Reactions Analysis

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
This compound (Target Compound) C₂₇H₂₁ClN₂O₅S ~529.0 g/mol - 3-Acetyl-2-methylbenzofuran
- 4-Chlorobenzenesulfonamide
- Cinnamoyl group
Combines electron-withdrawing (Cl) and π-conjugated (cinnamoyl) groups for enhanced binding interactions.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide C₂₅H₂₀ClNO₆S 497.95 g/mol - 4-Chlorobenzoyl
- 4-Methoxybenzenesulfonamide
Methoxy group increases solubility; chlorobenzoyl may enhance lipophilicity.
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide C₂₇H₂₆N₂O₅S 514.63 g/mol - 4-tert-Butyl
- Isonicotinoyl
Bulky tert-butyl group improves metabolic stability; pyridine ring aids H-bonding.
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-[(4-chloro-3-nitrophenyl)sulfonyl] acetamide C₁₉H₁₅ClN₂O₇S 450.85 g/mol - 3-Nitro group
- Acetamide
Nitro group enhances electrophilicity; smaller molecular weight improves permeability.
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide C₂₅H₂₀ClNO₆S 497.95 g/mol - 4-Methoxyphenylsulfonyl
- Benzamide
Methoxy group enhances solubility; benzamide may influence receptor selectivity.

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups: The target compound features a 4-chloro substituent on the benzenesulfonamide, which is electron-withdrawing and may enhance binding to hydrophobic pockets in biological targets. In contrast, the 4-methoxy analog contains an electron-donating methoxy group, likely improving aqueous solubility but reducing membrane permeability .

Steric and Metabolic Considerations :

  • The tert-butyl group in provides steric hindrance, which could slow metabolic degradation. Conversely, the nitro group in may increase reactivity but also toxicity risks.
  • The acetyl group on the benzofuran core is conserved across all analogs, suggesting its role in stabilizing the molecular conformation or participating in hydrogen bonding.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-cinnamoylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C26H20ClNO5S
  • Molecular Weight : 493.96 g/mol
  • CAS Number : 463353-28-8

The compound features a benzofuran ring, a sulfonamide moiety, and a cinnamoyl group, which contribute to its unique biological properties. The structural complexity allows for interactions with various biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and xanthine oxidase (XOD), which are critical in the pathophysiology of various diseases .
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate significant scavenging activity, suggesting its utility in preventing oxidative damage.

Assay TypeIC50 Value (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been investigated using in vitro models. It has shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of 5-lipoxygenase.

Inhibitory EffectIC50 Value (µM)Reference
5-Lipoxygenase Inhibition15
Cytokine Production Inhibition20

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Research :
    In a comparative study with known antioxidants, this compound exhibited superior activity in scavenging free radicals, supporting its application in formulations aimed at reducing oxidative stress .
  • Microbial Resistance :
    A recent investigation highlighted the compound's efficacy against multi-drug resistant strains of bacteria, suggesting its potential role in developing new antimicrobial therapies.

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